3-chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde
Description
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 134099-29-9) is a fluorinated aromatic aldehyde featuring a benzaldehyde core substituted with chlorine (Cl), fluorine (F), and trifluoromethyl (CF₃) groups at the 3-, 4-, and 5-positions, respectively. This compound is primarily utilized as a key synthetic intermediate in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The trifluoromethyl group contributes to metabolic stability and lipophilicity, making derivatives of this compound valuable in drug design .
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCWLEOQMJPGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrolysis of Halogenated Intermediates
Reaction Mechanism and Starting Materials
The most well-documented route involves hydrolyzing a mixture of halogenated precursors, specifically o-trifluoromethyl methylbenzene bichloride , o-trifluoromethyl chloro-fluoro-methylbenzene , and o-trifluoromethyl methylbenzene difluoride . These intermediates are synthesized via chlorination and fluorination of toluene derivatives using agents such as chlorine gas and hydrogen fluoride (HF). The hydrolysis step is catalyzed by Lewis acids, with iron(III) chloride (FeCl₃) and antimony pentachloride (SbCl₅) being the most effective.
Optimized Reaction Conditions
- Temperature : 80–150°C (optimal range: 100–110°C).
- Catalyst Loading : 0.01–10 wt% relative to the substrate.
- Water Ratio : 5–10% (w/w) of the reaction mixture.
Table 1: Catalyst Performance in Hydrolysis
| Catalyst | Temperature (°C) | Yield (%) | Purity (GC%) |
|---|---|---|---|
| FeCl₃ | 100–110 | 96.5 | >99.0 |
| CoCl₂ | 150 | 92.0 | >98.0 |
| ZnCl₂ | 80–90 | 85.5 | 97.2 |
| NiCl₂ | 110–120 | 86.1 | >98.0 |
Data from patent examples demonstrate that FeCl₃ achieves the highest yield (96.5%) at moderate temperatures, while cobalt chloride (CoCl₂) requires elevated temperatures but maintains high purity. Zinc chloride (ZnCl₂) offers a lower-energy alternative at the expense of reduced yield.
Stepwise Functionalization of Benzene Derivatives
Chlorination and Fluorination Sequence
The synthesis begins with 3-chloro-4-fluoro-5-methylbenzene , which undergoes sequential halogenation:
- Chlorination : Treatment with chlorine gas in the presence of UV light introduces additional chloro groups.
- Fluorination : Reaction with anhydrous HF and SbCl₅ at 70–90°C replaces methyl groups with trifluoromethyl moieties.
Critical Parameters:
Solvent-Free Fluorination Techniques
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Energy Demand | Scalability |
|---|---|---|---|---|
| Catalytic Hydrolysis | 3 | 85–96 | Moderate | Industrial |
| Stepwise Functionalization | 4 | 78–88 | High | Pilot-Scale |
| Solvent-Free Fluorination | 2 | 82–89 | Low | Lab-Scale |
Catalytic hydrolysis remains the preferred industrial method due to its balance of yield and scalability, whereas solvent-free approaches are limited by HF handling challenges.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-chloro-4-fluoro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzaldehyde functional group with three fluorine atoms and one chlorine atom attached to the aromatic ring. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for various applications.
Chemistry
- Synthesis Intermediate : 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique substituents allow for selective reactions that are crucial in organic synthesis.
Biology
- Biological Activity : Research indicates that this compound may exhibit significant biological activities, including antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests potential effectiveness against various bacterial strains.
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic uses in drug development, particularly in creating novel pharmaceuticals that target specific diseases through enzyme inhibition and receptor binding.
Industry
- Agrochemicals : It is utilized in the production of agrochemicals, where its halogenated structure contributes to the efficacy of pesticides and herbicides.
- Materials Science : The compound is also being investigated for applications in materials science, particularly in developing new materials with enhanced properties due to its unique chemical structure.
The biological mechanisms underlying the activity of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties similar to those found in related compounds. For instance, derivatives with similar halogen substitutions have shown minimum inhibitory concentration (MIC) values as low as 1 µg/mL against various bacterial strains.
- Enzyme Inhibition : The trifluoromethyl group enhances potency in enzyme inhibition. Compounds containing this group have been shown to inhibit key enzymes involved in critical metabolic processes, potentially leading to therapeutic effects in diseases such as cancer.
- Binding Affinity : The unique arrangement of halogens facilitates strong interactions with specific receptors or enzymes, leading to enhanced biological efficacy compared to non-fluorinated analogs.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Studies | Research on similar compounds demonstrated significant antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli, indicating comparable activity for this compound. |
| Enzyme Inhibition Assays | Studies on enzyme inhibitors containing trifluoromethyl groups showed enhanced inhibitory effects on enzymes involved in critical metabolic processes, suggesting potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit or activate enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Table 1: Comparison of Substituted Benzaldehyde Derivatives
Key Observations:
Halogen vs. Nitro Groups: The chloro and fluoro substituents in this compound provide moderate electron withdrawal compared to nitro (NO₂) groups in 2-chloro-5-nitrobenzaldehyde. Nitro derivatives exhibit stronger directing effects in electrophilic substitution but may reduce metabolic stability . Bromine in 3-bromo-4-chloro-5-(trifluoromethyl)benzaldehyde increases molecular weight and polarizability, favoring halogen bonding in crystal engineering .
Trifluoromethyl Group Impact: The CF₃ group in the 5-position enhances steric bulk and electron withdrawal, improving resistance to oxidative degradation compared to non-fluorinated analogs. This property is critical in prolonging the half-life of active pharmaceutical ingredients (APIs) .
Amino-Substituted Analogs: Compounds like 5-amino-2-chlorobenzotrifluoride () demonstrate how replacing the aldehyde with an amino group shifts reactivity toward hydrogen bonding and conjugation, useful in polymer chemistry or as ligands .
Spectroscopic and Reactivity Profiles
Vibrational Spectroscopy:
- The IR and Raman spectra of trifluoromethyl-substituted aromatics (e.g., 5-amino-2-chlorobenzotrifluoride) show characteristic CF₃ stretching modes near 1100–1250 cm⁻¹. In contrast, the aldehyde group in this compound introduces a strong C=O stretch at ~1700 cm⁻¹, distinguishing it from non-aldehyde analogs .
Pharmacological Relevance
- Factor Xa Inhibitors : Pyrazole-based anticoagulants (e.g., razaxaban, ) utilize trifluoromethyl benzaldehyde derivatives to enhance selectivity and oral bioavailability. The chlorine and fluorine substituents fine-tune binding affinity to serine proteases .
- NK-1 Receptor Antagonists : Morpholine acetal derivatives (e.g., compound 17 in ) leverage trifluoromethyl groups for prolonged receptor occupancy, a feature shared with this compound-derived APIs .
Biological Activity
3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with significant potential in medicinal chemistry due to its unique structural features. The presence of multiple electronegative fluorine atoms and a chlorine substituent can influence the compound's biological activity, making it a subject of interest for various pharmacological applications.
- Molecular Formula : CHClFO
- Molecular Weight : 242.12 g/mol
- Physical State : Colorless to light yellow liquid
- Boiling Point : 171 °C
- Solubility : Insoluble in water
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One notable area of study involves its interaction with biological molecules, particularly as an inhibitor of xanthine oxidase (XO). The compound has shown potential in modulating the activity of XO, which is implicated in oxidative stress and related diseases.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.0 | Inhibition of xanthine oxidase |
The inhibition mechanism appears to involve hydrogen bonding and hydrophobic interactions between the compound and the enzyme's active site, enhancing its inhibitory effects compared to non-fluorinated analogs .
Case Studies and Research Findings
-
Antiproliferative Activity
A study evaluated the antiproliferative effects of various fluorinated benzaldehyde derivatives, including this compound, on cancer cell lines. The compound demonstrated significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value indicating effective growth inhibition.These findings suggest that the compound may act as a potential lead for developing new anticancer agents .Compound Cell Line IC50 (µM) This compound HepG2 4.24 -
Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.The reduction in cytokine levels indicates a promising anti-inflammatory profile, warranting further investigation into its therapeutic potential .Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 150 80 IL-6 200 90
Q & A
Q. What are the common synthetic routes for 3-chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized?
Answer: Synthesis typically involves sequential halogenation and fluorination of benzaldehyde derivatives. Key steps include:
- Chlorination/Trifluoromethylation: Use of chlorinating agents (e.g., Cl2 or SOCl2) and trifluoromethyl sources (e.g., CF3Cu) under controlled temperatures (e.g., 40–60°C) to introduce substituents regioselectively .
- Fluorination: Electrophilic fluorination with Selectfluor® or DAST (diethylaminosulfur trifluoride) at low temperatures (0–5°C) to minimize side reactions .
- Optimization: Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of fluorinating agents) and monitor reaction progress via TLC or HPLC. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing purity and structure?
Answer:
- <sup>1</sup>H/<sup>19</sup>F NMR: Confirm substituent positions and integration ratios. For example, the aldehyde proton appears as a singlet near δ 10.2 ppm, while CF3 groups show distinct <sup>19</sup>F signals .
- Mass Spectrometry (HRMS): Validate molecular weight (calc. for C8H3ClF4O: 242.97 g/mol) and detect impurities .
- HPLC-PDA: Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .
Q. What are the key storage and handling considerations for this compound?
Answer:
- Storage: Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent aldehyde oxidation .
- Handling: Use fluorinated solvent-resistant gloves (e.g., Viton®) and work in fume hoods due to potential release of HF during decomposition .
Q. How can solubility properties inform purification strategies?
Answer:
Q. What impurities are commonly observed during synthesis, and how are they identified?
Answer:
- Byproducts: Partially halogenated intermediates (e.g., 3-chloro-5-(trifluoromethyl)benzaldehyde) or oxidized derivatives (e.g., benzoic acids) .
- Detection: Use GC-MS or LC-MS to identify impurities. For example, overfluorination products show distinct <sup>19</sup>F NMR shifts .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
- Electron-Withdrawing Effects: The CF3 group deactivates the ring, directing nucleophiles to the para position relative to the aldehyde. Chloro and fluoro substituents further enhance electrophilicity .
- Methodology: Perform kinetic studies with varying nucleophiles (e.g., amines, alkoxides) in DMF at 80°C. Monitor reaction rates via <sup>19</sup>F NMR to correlate substituent effects with reactivity .
Q. How can contradictory reaction yields under varying catalytic conditions be resolved?
Answer:
- Case Study: Pd-catalyzed coupling reactions may yield 30–70% product depending on ligand choice (e.g., PPh3 vs. XPhos).
- Troubleshooting:
Q. How can computational models predict biological target interactions?
Answer:
- Docking Studies: Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., bacterial PPTases). The trifluoromethyl group’s hydrophobicity enhances binding affinity to hydrophobic pockets .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward nucleophiles or electrophiles .
Q. What methodologies assess stability under varying pH and temperature conditions?
Answer:
Q. How to design kinetic studies for degradation pathway elucidation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
